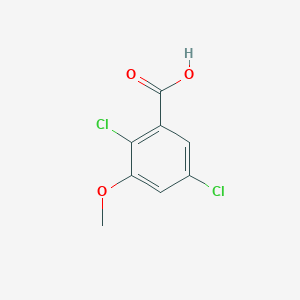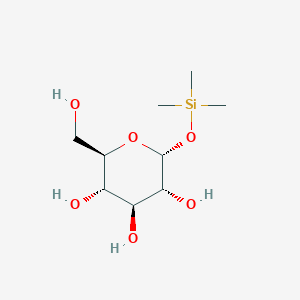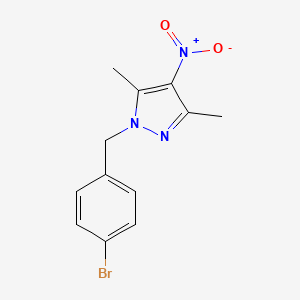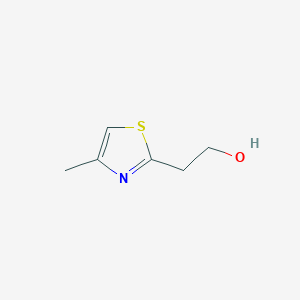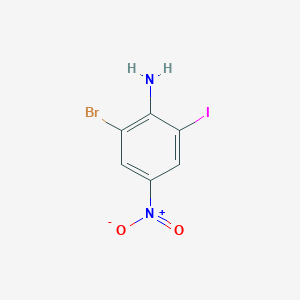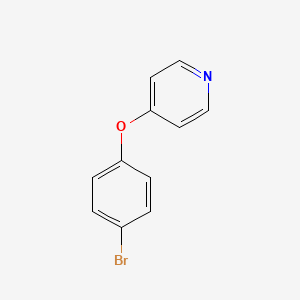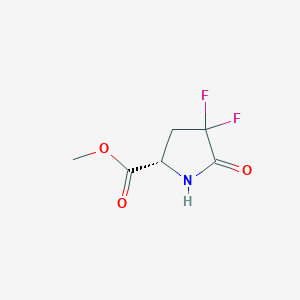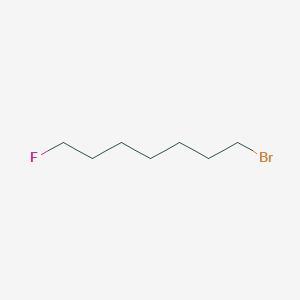![molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5](/img/structure/B3260711.png)
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
Übersicht
Beschreibung
“1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” is a chemical compound with the IUPAC name (2-bromoethyl) (3-fluorophenyl)sulfane . It has a molecular weight of 235.12 .
Molecular Structure Analysis
The InChI code for “1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” is1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.12 .Wissenschaftliche Forschungsanwendungen
New Reagent Development
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene's potential in synthesizing new chemical reagents has been explored. Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which contains three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent shows promise as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enhancing the SuFEx tool cabinet. It has been used for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Jing Leng & Hua-Li Qin, 2018).
Synthetic Chemistry
In synthetic chemistry, 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene's derivatives have been utilized. Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination. This study also explored the influence of various factors on the reaction, such as raw material rate, reaction time, and temperature, providing insights into developing reasonable and feasible synthetic conditions (Guo Zhi-an, 2009).
Organometallic Chemistry
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene has applications in organometallic chemistry. S. Pike, Mark R. Crimmin, and Adrian B. Chaplin (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis. These compounds are increasingly recognized for their versatility due to the fluorine substituents, which reduce the ability to donate π-electron density, allowing them to be used as non-coordinating solvents or readily displaced ligands. This highlights the potential of partially fluorinated benzenes, like 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene, in contemporary organic synthesis and catalysis (S. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKOBHPWPVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

